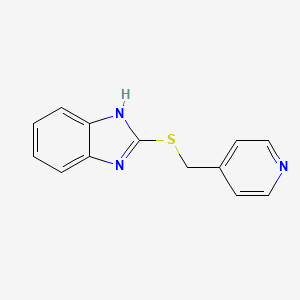

2-((2-(4-Pyridyl)methyl)thio)benzimidazole

Description

Significance of the Benzimidazole (B57391) Core in Medicinal Chemistry and Drug Discovery

The benzimidazole nucleus, a heterocyclic aromatic organic compound formed by the fusion of benzene (B151609) and imidazole (B134444) rings, is a cornerstone in medicinal chemistry and drug discovery. impactfactor.orgarabjchem.orgisca.in Its structural similarity to naturally occurring purines allows it to readily interact with various biopolymers in the body, making it a privileged scaffold for developing new therapeutic agents. arabjchem.org The versatility of the benzimidazole core allows for substitutions at various positions, leading to a wide array of derivatives with diverse pharmacological activities. impactfactor.orgresearchgate.net This has led to the development of numerous clinically significant drugs across different therapeutic areas. impactfactor.org

The lone pair of electrons on the nitrogen atom of the imidazole ring can form coordination bonds with metal ions in proteins, enabling it to bind to various enzymes and inhibit processes like DNA transcription, ultimately leading to cell death. This inherent biological activity has spurred extensive research into synthesizing novel benzimidazole derivatives with enhanced therapeutic properties.

Overview of Biologically Active Benzimidazole Derivatives in Research

The benzimidazole scaffold is present in a wide range of pharmaceuticals, demonstrating its broad therapeutic applicability. impactfactor.org Notable examples include:

Anthelmintics: Albendazole and Mebendazole are widely used to treat parasitic worm infections. impactfactor.orgresearchgate.net

Proton Pump Inhibitors: Omeprazole and Lansoprazole are used to reduce stomach acid and treat conditions like ulcers and GERD. impactfactor.orgresearchgate.net

Antihistamines: Astemizole has been used to treat allergic reactions. researchgate.net

Anticancer Agents: Benzimidazole derivatives have shown potential as anticancer drugs by targeting various mechanisms, including topoisomerase inhibition and disruption of microtubule formation. impactfactor.orgnih.gov

Antimicrobial Agents: The benzimidazole core has been incorporated into compounds with antibacterial, antifungal, and antiviral properties. impactfactor.orgisca.innih.gov For instance, some derivatives have shown potent activity against various bacterial and fungal strains. isca.in

The following table provides a summary of some key benzimidazole derivatives and their primary biological activities.

| Derivative | Biological Activity |

| Albendazole | Anthelmintic, Antiparasitic impactfactor.orgresearchgate.net |

| Mebendazole | Anthelmintic, Antiparasitic researchgate.net |

| Omeprazole | Proton Pump Inhibitor researchgate.net |

| Lansoprazole | Proton Pump Inhibitor impactfactor.orgresearchgate.net |

| Astemizole | Antihistamine researchgate.net |

| Enviroxine | Antiviral impactfactor.org |

| Pracinostat | Anticancer impactfactor.org |

Contextualization of 2-((2-(4-Pyridyl)methyl)thio)benzimidazole within Benzimidazole Research

This compound, with the chemical formula C13H11N3S, belongs to the class of 2-substituted benzimidazoles. nih.gov The core structure consists of a benzimidazole ring linked at the 2-position to a methylthio group, which in turn is attached to a 4-pyridyl group. This specific arrangement of moieties has been the subject of research, particularly in the area of antimicrobial agents.

Research has shown that 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazoles exhibit antibacterial properties, with a notable selectivity for Helicobacter species. nih.govacs.org However, these compounds are susceptible to metabolic oxidation, which converts them into proton pump inhibitors (PPIs). nih.govacs.org This dual activity has prompted further investigation into modifying the structure of these compounds to enhance their antibacterial potency while minimizing or eliminating the PPI activity. nih.govacs.org

Studies have focused on creating derivatives of the parent compound to develop potent and selective agents against the gastric pathogen Helicobacter pylori. nih.govacs.org For example, modifications to the scaffold have led to carbamate (B1207046) derivatives that display significant in vitro activity against various clinically relevant H. pylori strains, including those resistant to existing antibiotics like metronidazole (B1676534) and clarithromycin (B1669154). nih.govacs.org These findings position this compound and its analogs as important leads in the quest for new anti-H. pylori agents. nih.govacs.orgnih.govacs.org

Structure

3D Structure

Properties

IUPAC Name |

2-(pyridin-4-ylmethylsulfanyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3S/c1-2-4-12-11(3-1)15-13(16-12)17-9-10-5-7-14-8-6-10/h1-8H,9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGTXQYUQXAYWLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)SCC3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90178242 | |

| Record name | 2-((2-(4-Pyridyl)methyl)thio)benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23593-14-8 | |

| Record name | 2-((2-(4-Pyridyl)methyl)thio)benzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023593148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-((2-(4-Pyridyl)methyl)thio)benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar and Mechanistic Elucidation of 2 2 4 Pyridyl Methyl Thio Benzimidazole Derivatives

Impact of Substitutions on the Benzimidazole (B57391) Ring System on Biological Activity

The benzimidazole ring is a critical pharmacophore, and substitutions at various positions can dramatically alter the biological profile of the parent compound. indexcopernicus.comsrrjournals.com The most influential positions for substitution are generally considered to be the 1, 2, and 5(6) positions. rsc.org

Position 1: Alkylation or arylation at the N-1 position of the benzimidazole ring can significantly impact activity. For instance, the introduction of a biphenylmethyl group at this position has been shown to be a key structural feature for peroxisome proliferator-activated receptor-gamma (PPARγ) activation. nih.gov

Position 2: The substituent at the C-2 position plays a crucial role in modulating the compound's interaction with various biological targets. longdom.org Studies have shown that this position is a key site for substitution in the development of a wide range of therapeutic agents, including gastric acid inhibitors and anticancer agents. nih.govlongdom.org For example, modifications at this position, such as the introduction of alkyl or aromatic groups, have been explored to optimize PPARγ activation. nih.gov A phenyl group at C-2 resulted in the most active compound in one study, with an EC50 value of 0.27 microM. nih.gov

Table 1: Impact of Benzimidazole Ring Substitutions on Biological Activity

Influence of the Thioalkyl Linker and Pyridine (B92270) Moiety Modifications

Modifications to the thioalkyl linker and the pyridine moiety are critical for fine-tuning the compound's activity and selectivity. nih.govnih.govacs.org

The thioalkyl linker, which connects the benzimidazole and pyridine rings, is susceptible to metabolic oxidation, leading to the formation of a sulfinyl derivative. nih.gov This conversion can result in a shift in biological activity, as seen in the case of proton pump inhibitors. nih.gov Structural modifications aimed at preventing this oxidation have been a key strategy in the development of derivatives with retained antibacterial potency. acs.org

The pyridine moiety is another key area for structural modification. Substitutions on the pyridine ring can influence the compound's basicity (pKa), which is a critical factor for its mechanism of action in certain applications, such as H+/K+-ATPase inhibition. nih.gov For instance, the introduction of an amino group at the 4-position of the pyridine ring, moderated by a halogen at the 3- or 5-position, has been shown to yield a combination of high potency and good stability. nih.gov

Molecular Mechanisms of Action (Mechanistic Hypotheses and In Vitro Data)

The diverse biological activities of 2-((2-(4-Pyridyl)methyl)thio)benzimidazole derivatives stem from their ability to interact with a variety of molecular targets.

Benzimidazole-based compounds are known to interact with enzymes through multiple binding modes. researchgate.net In some cases, the benzimidazole scaffold acts as a hinge-binding motif, while in others, it serves a scaffolding role without direct hinge binding. researchgate.net The structural similarity of the benzimidazole ring to purine has been a guiding principle in the design of compounds targeting various enzymes and receptors.

Lck (Lymphocyte-specific tyrosine kinase): Certain pyrimidine-benzimidazole derivatives have been identified as potent and selective inhibitors of Lck, a member of the Src family of tyrosine kinases. researchgate.net These compounds have shown low nanomolar activity for the inhibition of Lck kinase. researchgate.net

Topoisomerase II (Topo II): Some pyrrolo[1,2-a]benzimidazole-based quinones have been investigated as potential inhibitors of topoisomerase II beta (TOP2β), an important target for cancer therapy. researchgate.net

Bradykinin B1 receptor: The bradykinin B1 receptor is a G protein-coupled receptor that is often overexpressed in cancer. google.comebi.ac.ukebi.ac.uk While direct studies on this compound and this receptor are limited, the broader class of benzimidazoles has been explored for their potential to interact with various receptors. The development of antagonists for the B1 receptor is an active area of research. nih.gov

Table 2: Summary of Enzyme and Receptor Interactions

Species-Specific Activity and Selectivity

The therapeutic potential of a compound is significantly influenced by its species-specific activity and selectivity. In the context of this compound derivatives, research has focused on identifying compounds that exhibit high potency against a target organism or cell type while demonstrating minimal activity against others, thereby reducing the potential for off-target effects.

A notable example of species-specific activity is seen in a series of carbamate (B1207046) derivatives of this compound designed as anti-Helicobacter pylori agents. One particular derivative, a prototype carbamate designated as 12a, demonstrated potent and selective activity against this gastric pathogen. nih.gov This compound exhibited low minimal inhibition concentration (MIC) values against a panel of 27 clinically relevant H. pylori strains, with an MIC90 (the concentration required to inhibit the growth of 90% of strains) of 0.25 µg/mL. nih.govacs.org This activity was maintained even against strains that were resistant to existing antibiotics such as metronidazole (B1676534) and clarithromycin (B1669154). nih.govacs.org

The species-specific activity of this this compound derivative is summarized in the table below.

| Organism/Group | Number of Strains | MIC90 (µg/mL) |

| Helicobacter pylori | 27 | 0.25 |

| Aerobic Bacteria (including MRSA) | 25 | >64 |

| Anaerobic Bacteria | 18 | >64 |

This high degree of selectivity is a desirable characteristic for an antimicrobial agent, as it suggests a lower likelihood of disrupting the natural commensal microbiome of the host. The development of such selective inhibitors is a key goal in medicinal chemistry, and the this compound scaffold has proven to be a promising starting point for achieving this. Further research into the structure-activity relationships of this class of compounds could lead to the development of even more potent and selective therapeutic agents.

While not derivatives of this compound, studies on related pyridyl methylsulfinyl benzimidazoles also highlight the importance of assessing species selectivity. For instance, certain nitro-substituted benzimidazole derivatives have shown differential activity against the parasites Giardia lamblia and Trichomonas vaginalis, with their selectivity being quantified through a selectivity index (SI). nih.gov This index compares the cytotoxic concentration of a compound against a host cell line to its inhibitory concentration against the target organism, providing a quantitative measure of its selective toxicity. nih.gov

In a different therapeutic area, pyridyl-pyrimidine benzimidazole derivatives have been developed as potent and highly selective inhibitors of Tie-2 kinase, a receptor tyrosine kinase involved in angiogenesis. nih.gov This demonstrates the versatility of the broader benzimidazole scaffold in achieving target-specific activity.

Biological Activities and Pre Clinical Investigation of 2 2 4 Pyridyl Methyl Thio Benzimidazole and Analogues

Antimicrobial Research

The antimicrobial potential of 2-((2-(4-Pyridyl)methyl)thio)benzimidazole and its related compounds has been explored against a variety of pathogens, including bacteria, fungi, and parasites.

Antibacterial Activity

Investigations into the antibacterial properties of this compound analogues have revealed a notable specificity. While broad-spectrum activity is generally not observed, certain derivatives have shown significant potency against specific bacterial strains.

One study highlighted that a carbamate (B1207046) analogue of this compound was largely inactive against a panel of 25 aerobic bacterial strains, which included two strains of methicillin-resistant Staphylococcus aureus (MRSA), with a Minimum Inhibitory Concentration (MIC90) greater than 64 µg/mL. ijirt.orgresearchgate.net This suggests a limited scope of activity against a wide range of common pathogenic bacteria.

However, other research into benzimidazole (B57391) derivatives has indicated a broader potential for antibacterial action, although not specifically for the parent compound. For instance, certain 2-thiomethyl-benzimidazole derivatives have demonstrated activity against Escherichia coli ATCC 25922, with MIC values ranging from 250 to 500 μg/mL. researchgate.net Further studies on different benzimidazole scaffolds have reported varying degrees of success against both Gram-positive and Gram-negative bacteria, including S. aureus, Enterococcus faecalis, and Pseudomonas aeruginosa, underscoring the importance of the specific substitutions on the benzimidazole ring in determining antibacterial efficacy. researchgate.netconnectjournals.com

Table 1: Antibacterial Activity of this compound Analogues and Other Benzimidazole Derivatives

| Compound/Derivative | Bacterial Strain | Activity (MIC/MBC) | Reference |

|---|---|---|---|

| Carbamate analogue of this compound | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC90 >64 µg/mL | ijirt.orgresearchgate.net |

Antifungal Activity

The antifungal potential of the benzimidazole scaffold is well-documented, with various derivatives exhibiting activity against a range of fungal pathogens. However, specific data for this compound is limited.

Research on related benzimidazole-triazole derivatives has shown promising results. For example, certain synthesized compounds displayed excellent activity against Candida glabrata, with MIC values as low as 0.97 μg/mL. researchgate.net These compounds were also effective against other Candida species, including C. albicans, C. krusei, and C. parapsilopsis. researchgate.net The proposed mechanism for these derivatives involves the inhibition of 14α-demethylase, an essential enzyme in fungal ergosterol (B1671047) biosynthesis. researchgate.net

Another study focusing on benzimidazole-1,2,4-triazole derivatives also reported significant antifungal potential, particularly against C. glabrata. waocp.com This highlights the therapeutic potential of the broader benzimidazole class in addressing fungal infections, although further investigation into the specific activity of this compound is warranted.

Anti-Helicobacter pylori Agents and Selectivity Studies

A significant area of research for this compound and its analogues has been their potent and selective activity against Helicobacter pylori, the primary causative agent of peptic ulcers and a risk factor for gastric cancer.

Studies have shown that 2-[[(2-Pyridyl)methyl]thio]-1H-benzimidazoles exhibit antibacterial properties that are highly selective for Helicobacter species. researchgate.netsemanticscholar.orgnih.gov These compounds are bactericidal, with Minimum Bactericidal Concentrations (MBCs) that are comparable to clinically used antibiotics like clarithromycin (B1669154) and metronidazole (B1676534). researchgate.netsemanticscholar.org A key finding is their extremely narrow spectrum of activity, appearing to be species-specific for H. pylori. researchgate.netsemanticscholar.org

One prototype carbamate analogue, 12a, demonstrated low MIC values against a panel of 27 clinically relevant H. pylori strains, with an MIC90 of 0.25 µg/mL. ijirt.orgresearchgate.net This included strains resistant to metronidazole and/or clarithromycin. ijirt.orgresearchgate.net Crucially, this compound was found to be almost inactive against a wide array of other commensal and pathogenic microorganisms, including 25 aerobic and 18 anaerobic bacterial strains, with MIC90 values greater than 64 µg/mL. ijirt.orgresearchgate.net This high degree of selectivity is a significant advantage, as it minimizes the potential for disruption of the normal gut microbiota. Furthermore, the rate of resistance development to this compound was found to be clinically acceptable. ijirt.orgresearchgate.net

The mechanism of these compounds is distinct from their oxidized counterparts, the 2-[[(2-pyridyl)methyl]sulfinyl]-1H-benzimidazoles, which act as proton pump inhibitors (PPIs). researchgate.netsemanticscholar.orgnih.gov Research has focused on modifying the structure of the parent compound to retain antibacterial potency while eliminating PPI activity. researchgate.netsemanticscholar.orgnih.gov

Table 2: Anti-Helicobacter pylori Activity of this compound Analogues

| Compound/Analogue | H. pylori Strains | Activity (MIC90/MBC) | Selectivity | Reference |

|---|---|---|---|---|

| 2-[[(2-Pyridyl)methyl]thio]-1H-benzimidazoles | Helicobacter spp. | MBCs of 0.5, 1, 2, and 4 µg/mL for various analogues | Extremely narrow spectrum, species-specific | researchgate.netsemanticscholar.orgnih.gov |

Antiparasitic and Anthelmintic Properties

Research on other benzimidazole derivatives has consistently demonstrated their potential in combating parasitic infections. For instance, a series of N-[3-{(1H-benzo[d]imidazol-2-ylthio) methyl}-5-mercapto-4H-1, 2, 4-triazol-4-yl]-2-substituted phenoxy acetamides exhibited good anthelmintic activity against Pheretima posthuma when compared to standard drugs like Albendazole and Piperazine (B1678402). researchgate.netresearchgate.netmdpi.com Similarly, piperazine derivatives of 5(6)-substituted-(1H-benzimidazol-2-ylthio)acetic acids showed high efficacy against Trichinella spiralis in vitro. nih.gov

While these findings underscore the general potential of the benzimidazole scaffold in antiparasitic drug discovery, direct evidence for the activity of this compound in this area is lacking.

Antineoplastic Research

The benzimidazole core is a constituent of various molecules with demonstrated anticancer activity. Research in this area has explored the in vitro cytotoxicity of benzimidazole derivatives against a range of cancer cell lines.

In Vitro Cytotoxicity Studies against Cancer Cell Lines

While specific cytotoxic data for this compound is not detailed in the available literature, numerous studies have established the anticancer potential of its analogues and other benzimidazole-containing compounds.

For example, a series of 2-((1H-benzimidazol-2-yl)methylthio)-4-(substitutedamino)-6-phenylpyrimidine-5-carbonitriles exhibited potent cytotoxic activity against twelve different cancer cell lines. researchgate.net Another study on 1H-benzimidazole-2-yl hydrazones demonstrated marked antineoplastic activity in low micromolar concentrations against MCF-7 (ER-positive breast adenocarcinoma) and AR-230 (bcr-abl+ chronic myeloid leukemia) cell lines. semanticscholar.org

Ruthenium(II)/(III) complexes incorporating benzimidazole ligands have also shown promising in vitro cytotoxicity against human breast cancer (MCF7) and human colorectal cancer (Caco2) cell lines, while remaining relatively inactive against noncancerous cells. nih.gov Furthermore, various other benzimidazole derivatives have been reported to exhibit cytotoxic effects against a wide array of cancer cell lines, including those of the lung, colon, and breast. nih.gov

These studies collectively suggest that the benzimidazole scaffold is a valuable pharmacophore for the development of novel antineoplastic agents. However, direct in vitro cytotoxicity studies of this compound are necessary to ascertain its specific potential in this therapeutic area.

Table 3: In Vitro Cytotoxicity of Benzimidazole Analogues against Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line(s) | Activity (IC50) | Reference |

|---|---|---|---|

| 2-((1H-benzimidazol-2-yl)methylthio)-4-(substitutedamino)-6-phenylpyrimidine-5-carbonitriles | 12 different cell lines | Potent cytotoxic activity | researchgate.net |

| 1H-benzimidazole-2-yl hydrazones | MCF-7, AR-230 | Low micromolar concentrations | semanticscholar.org |

Inhibition of Specific Oncogenic Pathways (e.g., RAF kinase, Microtubule Inhibition)

Research into the anticancer properties of benzimidazole derivatives has explored their interaction with specific oncogenic pathways. While direct inhibition of RAF kinase by this compound is not extensively detailed in the reviewed literature, related structures have shown activity against other kinases crucial to cancer cell signaling. For instance, a series of 2-(4-pyridyl)-benzimidazoles was investigated for its effect on Protein Kinase N2 (PKN2), a kinase of interest in several cancers. nih.gov One compound in this class demonstrated an IC50 value of 0.064 μM against PKN2. nih.gov Such studies highlight the potential of the benzimidazole scaffold to target various components of the human kinome. nih.gov

The disruption of microtubule dynamics represents another key strategy in cancer therapy. mdpi.com Microtubules are essential for cell division, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells. mdpi.com Research on combretastatin (B1194345) A-4 analogues has led to the investigation of various heterocyclic scaffolds, including benzimidazoles. A study of arylpyridine derivatives revealed that compounds bearing benzo[d]imidazole and benzo[d]oxazole side chains could significantly inhibit tubulin polymerization. mdpi.com One such compound, a 2-trimethoxyphenylpyridine with a benzo[d]imidazole moiety, was identified as a promising inhibitor of tubulin polymerization with an IC50 value of 2.1 μM. mdpi.com

Anti-inflammatory and Immunomodulatory Research

The benzimidazole nucleus is a core component of various compounds investigated for their anti-inflammatory potential. researchgate.netnih.gov

The anti-inflammatory efficacy of benzimidazole analogues has been demonstrated in established animal models. In a study using the carrageenan-induced paw edema model in rats, a standard method for evaluating anti-inflammatory agents, newly synthesized 2-methylaminobenzimidazole derivatives showed significant activity. nih.gov One particular derivative exhibited 100% inhibition of edema at a concentration of 100 mg/kg, which was comparable to the standard drug Nimesulide (100% inhibition at 50 mg/kg). nih.gov Another study investigating different benzimidazole derivatives also reported promising anti-inflammatory effects, with two compounds showing 87.72% and 85.96% inhibition of paw edema, respectively, compared to the standard, aceclofenac, which showed 92.98% reduction. banglajol.info

Table 1: In Vivo Anti-inflammatory Activity of Benzimidazole Analogues in Carrageenan-Induced Rat Paw Edema Model

| Compound/Drug | % Inhibition of Edema | Reference |

|---|---|---|

| Benzimidazole Derivative 1 | 87.72% | banglajol.info |

| Benzimidazole Derivative 2 | 85.96% | banglajol.info |

| 2-Methylaminobenzimidazole Derivative | 100% (at 100 mg/kg) | nih.gov |

| Aceclofenac (Standard) | 92.98% | banglajol.info |

A primary mechanism for the anti-inflammatory action of many compounds is the inhibition of cyclooxygenase (COX) enzymes, which are critical for prostaglandin (B15479496) production. researchgate.net Benzimidazole derivatives have been a focus of research for developing selective COX-2 inhibitors, which are sought after for their potential to reduce inflammation with fewer gastrointestinal side effects than non-selective NSAIDs. researchgate.netnih.govacs.org

Various studies have reported on pyrazole-based compounds, which share heterocyclic features with benzimidazoles, as potent and selective COX-2 inhibitors. For example, a series of pyrazole-thiourea-benzimidazole hybrid molecules were found to be selective toward the COX-2 protein, with two compounds exhibiting IC50 values of 0.0283 nM and 0.2272 nM, respectively. acs.org Another study on 2,5-diaryl-1,3,4-oxadiazoles identified a derivative as a potent and selective COX-2 inhibitor with an IC50 value of 0.48 μM and a selectivity index greater than 132. acs.org Some thioquinazolinone derivatives have also been screened for their inhibitory activity against both 5-lipoxygenase (5-LOX) and COX enzymes. nih.gov One such compound showed COX-2 inhibitory activity with an IC50 of 0.11 μM and 5-LOX inhibition with an IC50 of 7.62 μM. nih.gov

Table 2: In Vitro COX-2 Inhibitory Activity of Benzimidazole-related Heterocyclic Compounds

| Compound Class | Compound Example | COX-2 IC50 | Reference |

|---|---|---|---|

| Pyrazole-thiourea-benzimidazole hybrid | PYZ10 | 0.0283 nM | acs.org |

| Pyrazole-thiourea-benzimidazole hybrid | PYZ11 | 0.2272 nM | acs.org |

| 2,5-diaryl-1,3,4-oxadiazole | ODZ2 | 0.48 μM | acs.org |

| Thioquinazolinone derivative | HYB11 | 0.11 μM | nih.gov |

Antiviral Research

The benzimidazole scaffold is recognized for its presence in a variety of compounds with significant antiviral activity. researchgate.netresearchgate.net Derivatives of benzimidazole have been synthesized and evaluated against a range of viruses. researchgate.netscirp.org For instance, research has been conducted on 2-(alkylthio)- and 2-(benzylthio)-benzimidazole derivatives, specifically targeting viruses. acs.org The broad-spectrum antiviral potential of this chemical class continues to make it an attractive starting point for the development of new therapeutic agents. researchgate.net

Other Investigational Biological Activities

Beyond the aforementioned areas, this compound and its analogues have been notably investigated for their potent and selective antibacterial activity against Helicobacter pylori. nih.govacs.orgnih.gov These compounds, referred to as "sulfides," are distinct from their oxidized sulfinyl forms, which act as proton pump inhibitors. acs.orgnih.gov

Research has focused on modifying the sulfide (B99878) structure to retain antibacterial potency while eliminating the proton pump inhibitory effect. nih.gov This has led to the discovery of several analogues with minimum bactericidal concentrations (MBCs) in the low microgram per milliliter range. nih.gov These compounds are noteworthy for their extremely narrow spectrum of activity, appearing to be largely specific to Helicobacter species. acs.orgnih.gov One analogue demonstrated a low minimal inhibition concentration (MIC90) of 0.25 µg/mL against a panel of 27 clinically relevant H. pylori strains, including those resistant to metronidazole and clarithromycin. nih.gov

Table 3: Anti-Helicobacter pylori Activity of 2-[[(2-Pyridyl)methyl]thio]-1H-benzimidazole Analogues

| Compound Analogue | Minimum Bactericidal Concentration (MBC) | Reference |

|---|---|---|

| Analogue 79 | 0.5 µg/mL | nih.gov |

| Analogue 80 | 0.5 µg/mL | nih.gov |

| Analogue 86 | 1 µg/mL | nih.gov |

| Analogue 88 | 2 µg/mL | nih.gov |

| Analogue 89 | 4 µg/mL | nih.gov |

| Clarithromycin (Reference) | 0.1 µg/mL | nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-(4-pyridyl)-benzimidazoles |

| 2-methylaminobenzimidazole |

| Nimesulide |

| Aceclofenac |

| Combretastatin A-4 |

| 2-trimethoxyphenylpyridine |

| 2,5-diaryl-1,3,4-oxadiazoles |

| Thioquinazolinone |

| Celecoxib |

| 2-(Alkylthio)-benzimidazoles |

| 2-(Benzylthio)-benzimidazoles |

| 2-[[(2-Pyridyl)methyl]sulfinyl]-1H-benzimidazoles |

| Clarithromycin |

| Metronidazole |

| 2-[((2-methyl-3-(2-(2-(2-methoxyethoxy)ethoxy)ethylthio)phenyl)methyl)thio]-1H-benzimidazole |

| 2-[((2-methyl-3-(2-(2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)ethoxy)ethylthio)phenyl)methyl)thio]-1H-benzimidazole |

| 2-[((2-methyl-3-((2-morpholino)ethylthio)phenyl)methyl)thio]-1H-benzimidazole |

| 2-[[[2-methyl-3-[2-(2-methyl-5-nitroimidazol-1-yl)ethylthio]phenyl]methyl]thio]-1H-benzimidazole |

Computational Chemistry and Spectroscopic Applications in the Study of 2 2 4 Pyridyl Methyl Thio Benzimidazole

Quantum Chemical Calculations

Quantum chemical calculations have become indispensable tools for predicting the physicochemical properties of molecules, offering insights that complement experimental findings.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. For benzimidazole (B57391) derivatives, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G, can determine the most stable three-dimensional conformation of the molecule. malayajournal.org

Beyond geometry, DFT is used to calculate various electronic properties. These include the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP). The MEP map is particularly useful as it helps to identify the regions of a molecule that are rich or deficient in electrons, highlighting potential sites for electrophilic and nucleophilic attack. nih.gov In the context of 2-((2-(4-Pyridyl)methyl)thio)benzimidazole, the pyridine-like and pyrrole-like nitrogen atoms of the benzimidazole ring, along with the nitrogen of the pyridine (B92270) ring, are expected to be key sites for molecular interactions. researchgate.net

Table 1: Representative DFT-Calculated Properties for a Benzimidazole Derivative This table presents typical data obtained from DFT calculations for compounds similar in structure to this compound.

| Parameter | Representative Value | Significance |

| Total Energy | -1050 Hartree | Indicates the stability of the optimized geometry. |

| Dipole Moment | 2.5 Debye | Measures the polarity of the molecule. |

| C-S Bond Length | 1.78 Å | Provides insight into the molecular structure. |

| C=N Bond Angle | 125° | Defines the geometry around the imidazole (B134444) ring. |

HOMO-LUMO Analysis and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability and reactivity. nih.govirjweb.com A small energy gap suggests high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govirjweb.com This charge transfer interaction is a key aspect of bioactivity. irjweb.com

From the HOMO and LUMO energy values, several chemical reactivity descriptors can be calculated. These global reactivity parameters, such as electronegativity (χ), chemical hardness (η), and chemical softness (S), provide a quantitative measure of the molecule's reactivity. irjweb.com High chemical hardness, for instance, implies lower reactivity and higher stability. irjweb.com The electrophilicity index (ω) is another important descriptor that quantifies the ability of a molecule to accept electrons.

Table 2: Chemical Reactivity Descriptors from HOMO-LUMO Analysis This table illustrates the type of data generated from FMO analysis for heterocyclic compounds.

| Descriptor | Formula | Significance |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. irjweb.com |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the ability to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. irjweb.com |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness; indicates higher reactivity. irjweb.com |

| Electrophilicity Index (ω) | χ² / 2η | Measures the propensity to accept electrons. |

Molecular Docking and Dynamics Simulations

Computational simulations are vital for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Ligand-Protein Interaction Prediction (e.g., CYP51, ACAT-1)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. For antifungal drug development, lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in ergosterol (B1671047) biosynthesis, is a common target. japtronline.com Studies on novel benzimidazole derivatives have utilized molecular docking to investigate their potential as CYP51 inhibitors. japtronline.comresearchgate.net

The process involves preparing the 3D structures of both the ligand and the protein target (often obtained from the Protein Data Bank). Docking algorithms then explore various possible conformations of the ligand within the protein's binding site, calculating a scoring function to estimate the binding affinity. researchgate.net A lower binding energy (more negative value) generally indicates a more stable ligand-protein complex. japtronline.com While specific docking studies for this compound against Acyl-CoA:cholesterol acyltransferase (ACAT-1) are not prominently documented, this enzyme remains a potential target for benzimidazole-based compounds.

Conformational Analysis and Binding Mode Elucidation

Molecular docking provides a static snapshot of the ligand-protein interaction. To understand the dynamic behavior and stability of this interaction over time, molecular dynamics (MD) simulations are employed. nih.gov MD simulations model the movement of atoms and molecules, providing insights into the conformational changes of both the ligand and the protein upon binding.

This analysis helps to elucidate the binding mode by identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the complex. nih.gov For example, a simulation might reveal that the benzimidazole ring forms hydrogen bonds with specific amino acid residues (like glutamic acid or arginine) in the active site, while the pyridyl group engages in hydrophobic interactions. nih.gov This detailed understanding of the binding mode is critical for structure-activity relationship (SAR) studies and for optimizing the ligand's structure to improve its binding affinity and selectivity. nih.gov

Table 3: Representative Molecular Docking and Interaction Data This table shows typical results obtained from a molecular docking study of a benzimidazole derivative against a protein target like CYP51.

| Parameter | Example Result | Significance |

| Binding Energy/Docking Score | -8.9 kcal/mol | Predicts the binding affinity of the ligand to the protein. nih.gov |

| Interacting Residues | Glu196, Arg283, Tyr194 | Identifies specific amino acids in the active site involved in binding. nih.gov |

| Type of Interaction | Hydrogen Bond, Pi-Pi Stacking | Describes the nature of the chemical forces stabilizing the complex. nih.gov |

Application of Advanced Spectroscopic Techniques for Structural Elucidation of Synthesized Analogues in Research (e.g., NMR, Mass Spectrometry, IR)

The synthesis of new chemical entities requires rigorous structural confirmation, which is achieved through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of a molecule. nih.gov For this compound, ¹H NMR would show distinct signals for the protons on the benzimidazole and pyridine rings, as well as a characteristic signal for the methylene (B1212753) (-CH₂-) bridge. ¹³C NMR provides information on the number and type of carbon atoms. nih.gov In benzimidazole systems, the chemical shifts of C4/C7 carbons can be used to study the tautomeric equilibrium between the two nitrogen atoms of the imidazole ring. mdpi.com

Mass Spectrometry (MS) : This technique determines the molecular weight of a compound by measuring the mass-to-charge ratio of its ions. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, confirming the elemental composition. The fragmentation pattern observed in the mass spectrum can also offer clues about the molecule's structure.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. researchgate.netresearchgate.net For this compound, one would expect to see characteristic absorption bands corresponding to N-H stretching of the imidazole ring (around 3100-3400 cm⁻¹), C=N stretching (around 1600 cm⁻¹), and C-H stretching from the aromatic rings. nih.gov The absence or presence of specific bands can confirm the success of a chemical reaction or structural modification.

Table 4: Expected Spectroscopic Data for this compound

| Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shift (δ) | Signals for aromatic protons (benzimidazole and pyridine rings) and a singlet for the -S-CH₂- protons. |

| ¹³C NMR | Chemical Shift (δ) | Resonances for all 13 carbon atoms, including the C=N carbon of the imidazole ring. nih.gov |

| Mass Spectrometry | Molecular Ion Peak [M+H]⁺ | Expected at m/z 242.07, corresponding to the molecular formula C₁₃H₁₂N₃S⁺. nih.gov |

| IR Spectroscopy | Wavenumber (cm⁻¹) | Bands for N-H stretch, aromatic C-H stretch, and C=N/C=C ring stretches. researchgate.net |

Future Research Directions for 2 2 4 Pyridyl Methyl Thio Benzimidazole

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The advancement of 2-((2-(4-Pyridyl)methyl)thio)benzimidazole from a laboratory curiosity to a viable research tool or therapeutic lead is contingent upon the development of efficient, scalable, and environmentally sustainable synthetic methods. Future research should prioritize moving beyond classical multi-step syntheses, which may involve harsh reagents and generate significant waste.

Exploration into one-pot condensation reactions, which combine multiple reaction steps without isolating intermediates, could drastically improve efficiency. For instance, methodologies using catalysts like ammonium (B1175870) chloride to facilitate the condensation of o-phenylenediamine (B120857) with an appropriate aldehyde in a single step have proven effective for other benzimidazoles and could be adapted. niscpr.res.in

Furthermore, the principles of green chemistry should be a central focus. This includes:

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields and purer products. mdpi.com

Eco-friendly Solvents: Investigating the use of greener solvents such as ethanol (B145695), water, or polyethylene (B3416737) glycol (PEG) can reduce the environmental impact associated with traditional organic solvents. researchgate.net

Recyclable Catalysts: The development and application of recyclable catalysts, such as certain Lewis acids or functionalized organosilica, can make the synthesis process more economical and sustainable. mdpi.comacs.org

By focusing on these modern synthetic strategies, researchers can ensure a more efficient and environmentally responsible supply of the parent compound and its analogues for further investigation.

Advanced SAR Studies and Rational Design of Next-Generation Analogues

Structure-Activity Relationship (SAR) studies are fundamental to transforming a hit compound into a potent and selective lead. For this compound, initial research has shown that its derivatives possess selective antibacterial properties, particularly against Helicobacter pylori. nih.gov Future research must systematically build upon this foundation.

Advanced SAR studies should involve the synthesis of a diverse library of analogues with modifications at key positions:

The Benzimidazole (B57391) Core: Substitution on the benzene (B151609) ring can modulate lipophilicity, electronic properties, and metabolic stability.

The Pyridyl Ring: Altering the substitution pattern on the pyridine (B92270) ring can influence target binding and pharmacokinetic properties.

The Thioether Linker: While essential for the activity of some analogues, this linker is also a site of metabolic oxidation. nih.gov Exploring bioisosteric replacements could lead to compounds with improved metabolic profiles while retaining biological activity.

A key study demonstrated that expanding the scaffold of 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole yielded carbamate (B1207046) derivatives with potent and selective activity against H. pylori, including strains resistant to existing antibiotics. nih.gov This highlights the potential for significant gains through rational modification.

Table 1: Anti-Helicobacter pylori Activity of Selected Benzimidazole Analogues

| Compound ID | Modification | Activity (MBC or MIC₉₀, µg/mL) |

|---|---|---|

| 79 | 2-[((2-methyl-3-(2-(2-(2-methoxyethoxy)ethoxy)ethylthio)phenyl)methyl)thio]-1H-benzimidazole | 0.5 |

| 80 | 2-[((2-methyl-3-(2-(2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)ethoxy)ethylthio)phenyl)methyl)thio]-1H-benzimidazole | 0.5 |

| 86 | 2-[((2-methyl-3-((2-morpholino)ethylthio)phenyl)methyl)thio]-1H-benzimidazole | 1 |

| 12a | A 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-2-methylphenyl]sulfanyl)ethyl carbamate derivative | 0.25 |

Data sourced from multiple studies. nih.govnih.gov

Beyond traditional SAR, computational approaches such as Quantitative Structure-Activity Relationship (QSAR) modeling should be employed. QSAR can help identify key molecular descriptors correlated with biological activity, enabling a more predictive and less empirical approach to designing next-generation analogues with enhanced potency and specificity for various targets, including bacteria and cancer cells. researchgate.netscirp.org

Deeper Mechanistic Investigations at the Molecular and Cellular Level

A critical gap in the current understanding of this compound is its precise mechanism of action. While its parent class of 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazoles is known to be susceptible to oxidation to form proton pump inhibitors (PPIs), it is crucial to determine if the compound possesses intrinsic activity or if its effects are solely dependent on this metabolic conversion. nih.gov

Future mechanistic studies should explore several potential avenues:

Target Identification: Utilizing techniques like molecular docking and affinity chromatography coupled with mass spectrometry to identify specific protein targets within pathogens or cancer cells. monash.edu

Enzymatic Assays: Based on the activities of related compounds, specific enzymes could be investigated as potential targets. For example, some benzimidazoles interfere with parasitic metabolic pathways like hemozoin formation. researchgate.net

Cellular Pathway Analysis: Investigating the downstream cellular effects of the compound is crucial. Studies could assess whether the compound induces programmed cell death (apoptosis), as has been observed with other heterocyclic compounds in parasites. brieflands.com Flow cytometry analysis can be a powerful tool to quantify such effects. brieflands.com

A thorough understanding at the molecular and cellular level is essential for rational drug design and for predicting potential synergies with other therapeutic agents.

Expansion of Pre-clinical Efficacy Studies in Diverse In Vivo Animal Models

Translating promising in vitro activity into in vivo efficacy is a cornerstone of drug development. For derivatives of the this compound scaffold, initial pharmacokinetic studies in mice have shown viable in vivo exposure levels, supporting their potential as therapeutic agents. nih.gov

Future research must expand these pre-clinical studies into a wider range of animal models that reflect different human diseases. The choice of model should be guided by the compound's demonstrated in vitro activities.

Table 2: Potential In Vivo Animal Models for Efficacy Testing

| Therapeutic Area | Potential Animal Model | Rationale |

|---|---|---|

| Antibacterial | H. pylori-infected C57BL/c mice nih.gov | To confirm efficacy against gastric pathogens. |

| Antiparasitic | Toxoplasma gondii-infected BALB/c mice brieflands.com | To evaluate activity against intracellular protozoan parasites. |

| Antimalarial | Plasmodium berghei-infected mice researchgate.net | To test efficacy against malaria parasites. |

| Anticancer | Human tumor xenograft models in immunocompromised mice | To assess antiproliferative activity against specific cancer types. |

These studies are critical not only for demonstrating efficacy but also for understanding the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties in a living system.

Integration of Multi-omics Data with Compound Activity for Comprehensive Biological Understanding

To achieve a holistic understanding of the biological impact of this compound, future research should integrate multi-omics technologies. This systems biology approach can reveal complex cellular responses and uncover novel mechanisms of action that are not apparent from single-target studies.

Transcriptomics: Using RNA-sequencing or microarrays to analyze changes in gene expression in cells or tissues upon treatment with the compound. This can identify entire pathways that are perturbed, providing clues to the compound's mode of action and potential off-target effects.

Proteomics: Employing mass spectrometry-based proteomics to quantify changes in the levels of thousands of proteins and their post-translational modifications. This provides a direct look at the functional machinery of the cell and how it is altered by the compound.

Metabolomics: Analyzing the global profile of small-molecule metabolites to understand how the compound impacts cellular metabolism. This is particularly relevant for antimicrobial and anticancer agents that often target metabolic pathways.

By integrating data from these different "omics" layers with the observed biological activity, researchers can construct a comprehensive network of the compound's interactions within a biological system, leading to a more profound understanding of its therapeutic potential and mechanism.

Development of Research-Oriented Analytical Methods for Detection and Quantification in Biological Systems

Robust and validated analytical methods are indispensable for all stages of pre-clinical research, particularly for pharmacokinetic and mechanistic studies. The ability to accurately detect and quantify this compound and its potential metabolites in complex biological matrices like plasma, blood, and tissue is crucial.

Future work in this area should focus on developing a suite of analytical techniques tailored for specific research needs. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC methods, often coupled with ultraviolet (UV) detection, can be developed for routine analysis and initial screening. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For high sensitivity and specificity, which is required for quantifying low concentrations of the drug and its metabolites in pharmacokinetic studies, the development and validation of LC-MS/MS methods is the gold standard. researchgate.netresearchgate.net These methods are capable of detection at the parts-per-million (ppm) level or lower. researchgate.net

Advanced Mass Spectrometry Techniques: Exploring high-throughput methods like Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry could accelerate the analysis of large numbers of samples from pre-clinical studies. mdpi.comresearchgate.net

Table 3: Analytical Methods for Bioanalysis

| Technique | Principle | Application in Research |

|---|---|---|

| HPLC-UV | Chromatographic separation followed by UV light absorbance detection. | Routine purity checks, in vitro assay quantification. |

| LC-MS/MS | Chromatographic separation coupled with highly selective mass-based detection of parent and fragment ions. | Definitive quantification in complex biological matrices (plasma, tissue) for pharmacokinetic studies. researchgate.netresearchgate.net |

| MALDI-MS | Analyte co-crystallized with a matrix is ionized by a laser for mass analysis. | High-throughput screening, potential for tissue imaging to study drug distribution. mdpi.com |

The establishment of these analytical tools is a foundational requirement for the rigorous pre-clinical evaluation of this compound and its future analogues.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-((2-(4-Pyridyl)methyl)thio)benzimidazole derivatives?

- Methodological Answer : The synthesis typically involves multi-step reactions. For example, coupling reactions using reagents like DIAD (diisopropyl azodicarboxylate) with polymer-bound triphenyl phosphine in THF at 0°C, followed by room-temperature stirring and purification via flash chromatography (silica gel, CHCl/MeOH gradients) . Key intermediates include substituted maleimides or thiourea derivatives, with reaction yields improved by optimizing solvent systems (e.g., methanol/water/ethyl acetate mixtures) and catalysts like potassium carbonate or sodium methoxide .

Q. How can structural characterization of this compound derivatives be performed to confirm purity and identity?

- Methodological Answer : Use a combination of analytical techniques:

- Melting point analysis to assess purity.

- FT-IR spectroscopy to identify functional groups (e.g., C-S, N-H stretches).

- NMR spectroscopy (1H and 13C) to confirm substituent positions and integration ratios. For example, aromatic protons in benzimidazole and pyridyl groups appear in distinct regions (δ 7.0–8.5 ppm) .

- Elemental analysis (C, H, N, S) to validate calculated vs. experimental compositions, with discrepancies resolved by repeating reactions under inert atmospheres or using higher-purity reagents .

Advanced Research Questions

Q. How can computational docking studies elucidate the binding mechanisms of this compound derivatives to biological targets?

- Methodological Answer : Molecular docking tools (e.g., AutoDock Vina) can model interactions between the compound and enzymes like H/K-ATPase. Key steps include:

- Preparing the ligand (e.g., protonation state optimization) and receptor (e.g., PDB: 4UX2).

- Identifying binding pockets (e.g., hydrophobic regions for benzimidazole cores) and hydrogen-bonding sites (e.g., pyridyl N atoms).

- Validating poses using MD simulations (e.g., GROMACS) to assess stability. Docking results from studies on similar compounds suggest that substituents like 4-bromophenyl groups enhance binding affinity .

Q. What strategies resolve contradictions in spectroscopic or elemental analysis data during characterization?

- Methodological Answer :

- Elemental analysis discrepancies : Recalibrate instruments, use internal standards (e.g., acetanilide), or verify combustion efficiency. For example, deviations >0.3% may indicate incomplete reactions or byproducts .

- NMR signal splitting : Assign peaks via 2D experiments (COSY, HSQC) or compare with literature data for analogous compounds (e.g., 2-aminobenzimidazoles) .

- IR band overlaps : Deconvolute spectra using software (e.g., OMNIC) or cross-reference with X-ray crystallography data if available .

Q. How do substituents on the benzimidazole core influence biological activity in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Electron-withdrawing groups (e.g., -Br, -CF) enhance antimicrobial activity by increasing lipophilicity and membrane penetration. For example, 4-bromophenyl-substituted derivatives show higher antifungal activity (MIC = 8 µg/mL) compared to methoxy analogs .

- Pyridyl vs. thiazole substituents : Pyridyl groups improve binding to ATP-binding cassette (ABC) transporters, while thiazole rings enhance π-π stacking with aromatic residues in enzymes .

- Quantitative SAR (QSAR) models can predict activity using descriptors like LogP, polar surface area, and H-bond acceptors .

Methodological Design Questions

Q. What catalytic systems optimize the synthesis of this compound derivatives under green chemistry principles?

- Methodological Answer :

- Heterogeneous catalysts : Use zeolite-supported Pd nanoparticles for Suzuki couplings, reducing heavy metal waste .

- Solvent-free conditions : Microwave-assisted synthesis (e.g., 100°C, 300 W) minimizes solvent use and improves reaction times (30 min vs. 24 hr conventional) .

- Biocatalysis : Lipase-mediated esterification or transamination for chiral intermediates, achieving enantiomeric excess >90% .

Q. How can thermal stability and phase transitions of this compound derivatives be analyzed for material science applications?

- Methodological Answer :

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (T) under N atmosphere (e.g., T ≈ 250°C for methylthio derivatives) .

- Differential scanning calorimetry (DSC) : Identify glass transitions (T) or melting points (T) for crystalline vs. amorphous forms .

- Luminescence studies : Embed derivatives in MOFs (e.g., ZIF-8) and measure emission spectra (λ = 450–550 nm) for optoelectronic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.